2-Phenylbicyclo[1.1.1]pentane
Description
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H12/c1-2-4-8(5-3-1)11-9-6-10(11)7-9/h1-5,9-11H,6-7H2 |
InChI Key |
CENYUOBGLJHZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of the bicyclo[1.1.1]pentane structure into pharmaceutical compounds has been shown to enhance their biopharmaceutical properties. Notably, it serves as a bioisostere for the phenyl ring, which can improve pharmacokinetic profiles such as solubility and permeability.
Case Study: γ-Secretase Inhibitors
A study demonstrated that replacing the para-substituted phenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif resulted in a compound with comparable enzyme inhibition but significantly improved oral absorption characteristics—highlighting increases in C(max) and AUC values in mouse models . This indicates that 2-phenylbicyclo[1.1.1]pentane can enhance the efficacy of drugs targeting complex biological pathways.
Case Study: Lipoprotein-Associated Phospholipase A2 Inhibitors
Another investigation focused on incorporating bicyclo[1.1.1]pentane into lipoprotein-associated phospholipase A2 inhibitors, revealing that the bioisostere maintained high potency while improving physicochemical properties compared to traditional phenyl-containing compounds . The synthesis involved a dichlorocarbene insertion method, demonstrating practical synthetic routes to these bioactive compounds.
Synthetic Methodologies
The synthesis of this compound and its derivatives has been explored through various innovative methods, including metal-free protocols and click chemistry approaches.
Synthesis Techniques
- Metal-Free Homolytic Aromatic Alkylation : An efficient method for synthesizing bicyclo[1.1.1]pentane derivatives has been reported, which allows for the introduction of functional groups without the need for metal catalysts .
- Click Chemistry : Bicyclo[1.1.1]pentane-derived azides and terminal alkynes have been synthesized as substrates for click reactions, facilitating the formation of complex molecular architectures useful in drug discovery .
Biological Studies
The biological activity of compounds containing the bicyclo[1.1.1]pentane structure has been investigated across various therapeutic areas, including anticancer and cardiovascular diseases.
Anticancer Activity
Research has highlighted promising anticancer activities associated with bicyclo[1.1.1]pentane derivatives, showing their potential as novel therapeutic agents against various cancer types. The unique structural features of these compounds may contribute to their mechanism of action by altering interactions with biological targets.
Summary of Findings
The applications of this compound demonstrate its versatility in medicinal chemistry and drug development:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Enhances oral absorption and pharmacokinetic profiles as a bioisostere for phenyl rings |
| Synthetic Methodologies | Innovative synthesis techniques including metal-free methods and click chemistry |
| Biological Studies | Exhibits promising anticancer activity and potential in treating cardiovascular diseases |
Chemical Reactions Analysis
3.1. Oxidation Reactions
Oxidation reactions involving bicyclo[1.1.1]pentane derivatives often require careful conditions due to the strained nature of the molecule. For instance, attempts at direct C–H oxidation using persulfate salts have been unsuccessful for related compounds like bicyclo[1.1.1]pentan-2-ol .
3.2. Rearrangement Reactions
Bicyclo[1.1.1]pentane derivatives can undergo rearrangement reactions under certain conditions. For example, the photolysis of cyclobutyl phenyl ketone can lead to the formation of 2-phenylbicyclo[1.1.1]pentan-2-ol through a Norrish-Yang rearrangement .
4.1. Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety has been explored as a bioisostere for phenyl rings in drug molecules. This substitution can improve physicochemical properties, such as solubility and molecular weight, making it a valuable strategy in medicinal chemistry .
4.2. Stability and Reactivity
The stability and reactivity of bicyclo[1.1.1]pentane derivatives are influenced by their strained structure. This strain can lead to unique thermal and photochemical properties, such as cycloreversion reactions observed in related compounds like bicyclo[1.1.1]pentanone .
Data Tables
Given the limited specific data available for 2-phenylbicyclo[1.1.1]pentane, the following table provides general information on related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound-2-ol | C11H12O | 160.2124 | 17684-73-0 |
| Bicyclo[1.1.1]pentanone | C5H6O | 82.10 | - |
Comparison with Similar Compounds
2,2-Difluorobicyclo[1.1.1]pentane (BCP-F2)
- Synthesis : Generated via difluorocarbene insertion into bicyclo[1.1.0]butanes using FSO₂CF₂CO₂TMS/NaF or CF₃TMS/NaI mixtures .
- Properties: The fluorine atoms introduce electronegativity, reducing lipophilicity (LogP decreased by ~0.5–1.0 units compared to non-fluorinated BCPs) while maintaining aqueous solubility (>200 µM in some cases) .
- Applications : Effective in mimicking ortho/meta-substituted phenyl rings, enabling tailored interactions in enzyme binding pockets .
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP-Dicarboxylic Acid)
Table 1. Physicochemical Comparison of BCP Derivatives
| Compound | LogP | Solubility (µM) | Metabolic Stability (t₁/₂ in hepatocytes) |
|---|---|---|---|
| 2-Phenyl-BCP | 3.2 | 43 | >6 hours |
| 2,2-Difluoro-BCP | 2.5 | 216 | >8 hours |
| BCP-Dicarboxylic Acid | 1.8 | >500 | N/A |
Cubane-Based Bioisosteres
Cubane, another cage compound, replaces phenyl rings but differs significantly from BCP:
- Geometry : Cubic symmetry introduces steric bulk, often reducing binding affinity compared to BCP in enzyme pockets (e.g., γ-secretase inhibitors showed ~20% lower potency) .
- Electronics : Lacks the polarized C–F or carboxylate groups of BCP derivatives, limiting electrostatic complementarity .
- Synthesis : More complex than BCP, requiring high-energy intermediates .
2-Oxabicyclo[2.2.2]octane
- Structure : An oxygen atom replaces one bridgehead carbon, introducing hydrogen-bonding capability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenylbicyclo[1.1.1]pentane (2-Ph-BCP), and how do reaction conditions influence yields?
- Methodology :
- Carbene Insertion : React bicyclo[1.1.0]butanes with dichlorocarbene or difluorocarbene (generated from FSO2CF2CO2TMS/NaF) to form gem-dihalo-BCP intermediates, followed by reduction or functionalization .
- Photochemical Synthesis : Use UV light to initiate cyclization of precursors like 1,3-dienes, as demonstrated in early studies for bicyclo[1.1.1]pentane derivatives .
- Key Factors : Temperature, solvent polarity, and catalyst choice (e.g., Raney nickel for desulfurization) critically impact regioselectivity and yields .
Q. How is 2-Ph-BCP characterized structurally, and what analytical techniques resolve its strained geometry?
- Methodology :
- X-ray Crystallography : Resolves bond angles (e.g., ~96° for bridgehead C-C bonds) and confirms nonplanar strain .
- Infrared Spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies unique vibrational modes, such as C-C stretching at ~1,200 cm⁻¹, distinguishing BCPs from aromatic analogs .
- NMR : ¹³C NMR shows distinct bridgehead carbon shifts (δ ~80–90 ppm) due to hyperconjugation .
Q. Why is 2-Ph-BCP used as a bioisostere for phenyl rings, and what physicochemical advantages does it offer?
- Methodology :
- Solubility & Permeability : BCP’s three-dimensionality reduces π-π stacking, enhancing aqueous solubility (e.g., 3.5-fold increase in γ-secretase inhibitors) and passive membrane permeability .
- Metabolic Stability : Saturated bonds minimize oxidative metabolism, as shown in pharmacokinetic studies comparing BCP-containing compounds to aromatic analogs .
Advanced Research Questions
Q. What strategies enable functionalization of the strained secondary bridges in 2-Ph-BCP derivatives?
- Methodology :
- Radical Carboamination : Utilize [1.1.1]propellane with amines and alkyl halides under mild conditions (e.g., AIBN initiation) to introduce substituents at bridge positions .
- Electrophilic Substitution : Leverage bridgehead radicals generated via photoredox catalysis for C–H functionalization, though steric hindrance limits scope .
- Table : Functionalization Methods Comparison
| Method | Substituent Position | Yield Range | Key Reference |
|---|---|---|---|
| Radical Multicomponent | 3-amino | 60–85% | |
| Difluorocarbene Insertion | 2,2-difluoro | 45–70% |
Q. How do computational studies inform the stability and reactivity of 2-Ph-BCP under varying pH and thermal conditions?
- Methodology :
- DFT Calculations : Predict thermal decomposition pathways (e.g., 1,5-H transfer in biradical intermediates leading to cyclopentenones) .
- Acid Stability Assays : Monitor rearrangements (e.g., 2-Ph-BCP-2-ol → 3-phenyl-3-cyclopenten-1-ol in HCl) via LC-MS and kinetic profiling .
Q. What contradictions exist in pharmacological data when using 2-Ph-BCP as a bioisostere, and how are they resolved?
- Methodology :
- Case Study : In LpPLA2 inhibitors, BCP replacement improved solubility but reduced target binding affinity due to altered steric interactions. Resolution involved hybrid designs with partial BCP incorporation .
- SAR Analysis : Systematic variation of bridge substituents (e.g., fluorination) balances lipophilicity and potency, as seen in γ-secretase inhibitors .
Q. Can 2-Ph-BCP derivatives be tailored for enantioselective applications, and what chiral catalysts are effective?
- Methodology :
- Asymmetric Synthesis : Use chiral iridium catalysts (e.g., [Ir(cod)(PyPhos)]⁺) for hydrogenation of prochiral BCP ketones, achieving >90% ee .
- Dynamic Resolution : Enzymatic kinetic resolution (e.g., Candida antarctica lipase) separates racemic BCP amines .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic outcomes for BCP-containing drugs?
- Resolution :
- Species Variability : Rodent vs. human liver microsome assays show divergent CYP450 interactions (e.g., CYP3A4-mediated oxidation in humans but not mice) .
- Structural Context : Adjacent functional groups (e.g., electron-withdrawing substituents) modulate BCP’s metabolic susceptibility, necessitating case-by-case profiling .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
